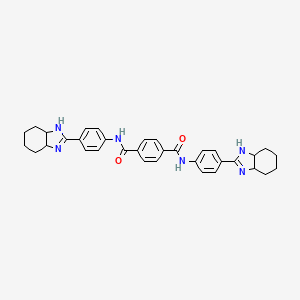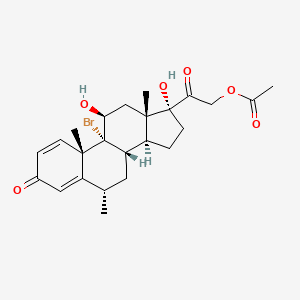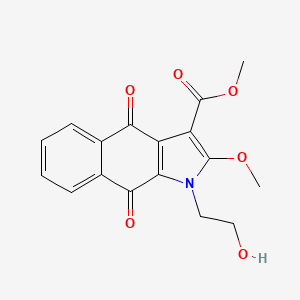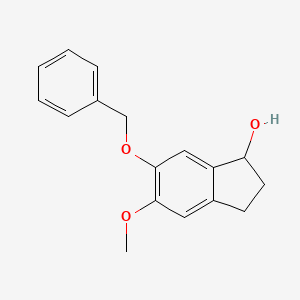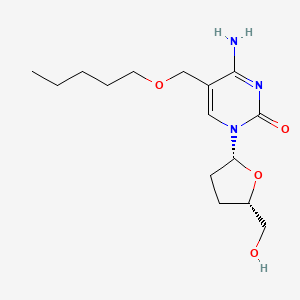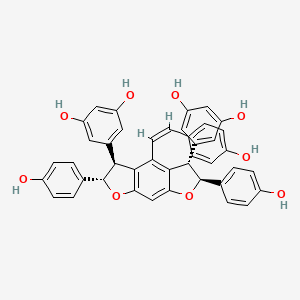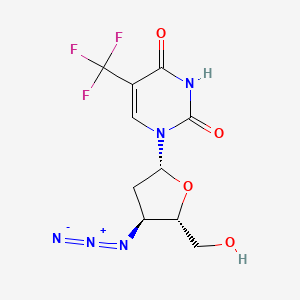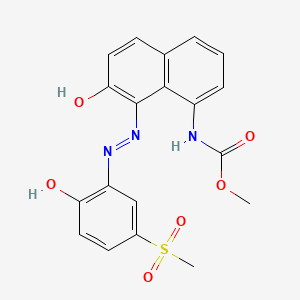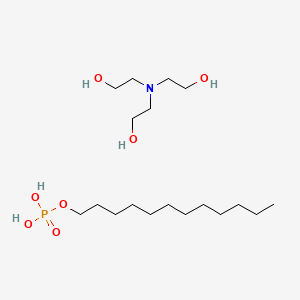
1,3-Propanediamine, N'-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 1,3-propanediamine with 6-chloro-2-fluoro-9-acridinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies related to cell biology and molecular biology due to its ability to interact with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various research applications .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride has unique properties due to the presence of the 6-chloro-2-fluoro-9-acridinyl group. Similar compounds include:
- 1,3-Propanediamine, N,N’-bis(6-chloro-2-fluoro-9-acridinyl)-, dihydrochloride
- 1,3-Propanediamine, N’-(6-chloro-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- 1,3-Propanediamine, N’-(2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride.
These compounds share similar structures but differ in their chemical and physical properties, making each one unique in its applications and effects.
Eigenschaften
CAS-Nummer |
88566-63-6 |
|---|---|
Molekularformel |
C18H21Cl3FN3 |
Molekulargewicht |
404.7 g/mol |
IUPAC-Name |
N-(6-chloro-2-fluoroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H19ClFN3.2ClH/c1-23(2)9-3-8-21-18-14-6-4-12(19)10-17(14)22-16-7-5-13(20)11-15(16)18;;/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,22);2*1H |
InChI-Schlüssel |
PUPAGVMGVWRWOO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


